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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677 Get Quote

This guide provides a comprehensive comparison of the inhibitory effects of LY345899 on

Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1) and Methylenetetrahydrofolate

Dehydrogenase 2 (MTHFD2), two key enzymes in one-carbon metabolism. The performance of

LY345899 is benchmarked against other notable inhibitors, offering researchers and drug

development professionals a clear overview of their respective potencies and selectivities.

MTHFD1 and MTHFD2 are crucial for the biosynthesis of nucleotides and other

macromolecules essential for rapid cell proliferation.[1] While MTHFD1 is a trifunctional

enzyme found in the cytoplasm of most cells, MTHFD2 is a mitochondrial bifunctional enzyme

highly expressed in cancer and embryonic tissues but largely absent in healthy adult tissues.[2]

[3][4][5] This differential expression makes MTHFD2 a particularly attractive target for cancer

therapy.

LY345899, a folate analog, was originally developed as a substrate-based inhibitor for

MTHFD1 and was later found to inhibit MTHFD2 as well. This document presents key

experimental data to validate and compare its efficacy.

Quantitative Data Presentation: Inhibitor
Performance
The following tables summarize the inhibitory activities of LY345899 and selected alternative

compounds against MTHFD1 and MTHFD2. The half-maximal inhibitory concentration (IC50) is

a standard measure of an inhibitor's potency.
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Table 1: IC50 Values of Key MTHFD1/2 Inhibitors

Inhibitor MTHFD1 IC50 (nM) MTHFD2 IC50 (nM) Selectivity Profile

LY345899 96 663
MTHFD1-
preferential (~7-
fold)

DS18561882 570 6.3
MTHFD2-selective

(~90-fold)

| TH9619 | 16 (DC domain) | 47 | Dual Inhibitor |

Note: The IC50 for TH9619 against MTHFD1 is for its dehydrogenase/cyclohydrolase (DC)

domain.

Table 2: Additional Inhibitors of the One-Carbon Pathway

Inhibitor Primary Target(s) IC50 (nM) Notes

Carolacton MTHFD1/MTHFD2 Ki in nM range
Natural product,
dual inhibitor.

| SHIN1 (RZ-2994) | SHMT1 / SHMT2 | 5 / 13 | Inhibits an upstream enzyme in the same

pathway. |

Visualizing Pathways and Workflows
Diagrams are provided to illustrate the metabolic context, experimental processes, and logical

comparisons of the inhibitors.
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One-Carbon Metabolism Pathway and Inhibitor Targets.
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Step 1: Biochemical Assays

Step 2: Target Engagement Assays

Step 3: Cellular Assays
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Experimental Workflow for Inhibitor Validation.
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Logical Comparison of Inhibitor Selectivity Profiles.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are generalized protocols for key experiments used to evaluate MTHFD1/2 inhibitors.

1. MTHFD1/2 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a spectrophotometric assay to measure the enzymatic activity of

MTHFD1 or MTHFD2 and determine the IC50 value of an inhibitor. The assay monitors the

production of NADPH, which absorbs light at 340 nm.

Reagents and Materials:

Recombinant human MTHFD1 or MTHFD2 enzyme.

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

Cofactor: NADP+ (for MTHFD1) or NAD+ (for MTHFD2).

Inhibitor compound (e.g., LY345899) at various concentrations.

96-well UV-transparent microplate.

Microplate spectrophotometer.

Procedure:

Prepare serial dilutions of the inhibitor (e.g., LY345899) in DMSO, then dilute further in

Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

In each well of the 96-well plate, add the recombinant enzyme and the inhibitor dilution (or

vehicle control).

Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature to allow for

binding.
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Initiate the enzymatic reaction by adding the substrate (CH2-THF) and the appropriate

cofactor (NADP+ or NAD+).

Immediately begin kinetic measurements by reading the absorbance at 340 nm every 30-

60 seconds for 15-30 minutes.

Calculate the initial reaction velocity (V0) for each concentration by determining the slope

of the linear portion of the absorbance vs. time curve.

Normalize the velocities to the vehicle control (as 100% activity).

Plot the percent activity against the logarithm of the inhibitor concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.

2. Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with an inhibitor.

Reagents and Materials:

Cancer cell line of interest (e.g., HCT116, SW620 colorectal cancer cells).

Complete cell culture medium.

Inhibitor compound.

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar

viability reagent (e.g., CellTiter-Glo).

96-well cell culture plate.

Microplate reader.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours to allow for attachment.
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Compound Treatment: Treat the cells with a range of concentrations of the MTHFD

inhibitor and a vehicle control.

Incubation: Incubate the treated cells for a period of 48-72 hours.

Viability Measurement:

For MTT assays: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a

solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan

crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

For CellTiter-Glo: Follow the manufacturer's protocol to measure luminescence, which is

proportional to ATP levels and thus cell viability.

Data Analysis: Normalize the readings to the vehicle control and plot cell viability against

inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify target engagement of a drug in a cellular environment by

measuring the thermal stabilization of the target protein upon ligand binding.

Reagents and Materials:

Cultured cells.

Inhibitor compound.

Lysis buffer.

Equipment for heating samples (e.g., PCR thermocycler).

Equipment for protein analysis (e.g., SDS-PAGE and Western blotting).

Antibody specific to the target protein (MTHFD1 or MTHFD2).

Procedure:
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Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time.

Harvesting and Lysis: Harvest the cells and lyse them to obtain cell lysate. Alternatively,

the assay can be performed on intact cells.

Heating: Aliquot the cell lysate (or intact cells) and heat the aliquots to a range of different

temperatures for a fixed time (e.g., 3 minutes). This creates a "melt curve."

Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The

soluble, non-denatured protein remains in the supernatant.

Analysis: Analyze the amount of soluble target protein remaining in the supernatant for

each temperature point using Western blotting with an antibody specific for MTHFD2.

Data Interpretation: A successful drug-target interaction will result in a shift of the melt

curve to higher temperatures for the drug-treated samples compared to the vehicle

control, indicating that the drug has stabilized the protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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